![molecular formula C21H22F3N3O2 B2607184 6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2200859-08-9](/img/structure/B2607184.png)

6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

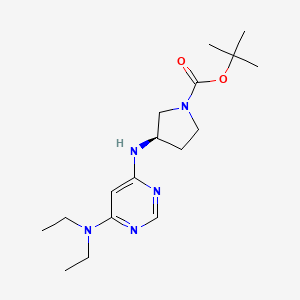

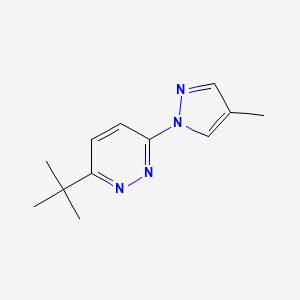

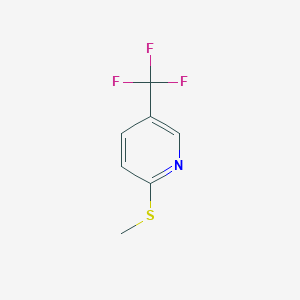

The compound “6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” has the molecular formula C21H22F3N3O2 and a molecular weight of 405.4211.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction2. This might be relevant as it involves the use of organoboron reagents, which are highly valuable building blocks in organic synthesis2.Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of this compound. However, the molecular formula indicates that it contains cyclopropyl, trifluoromethyl, benzoyl, and piperidinyl groups1.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, the Suzuki–Miyaura coupling mentioned earlier is a type of reaction that could potentially involve this compound2.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available. However, the molecular formula and weight have been identified1.Wissenschaftliche Forschungsanwendungen

Nucleophilic Ring-Opening Reactions

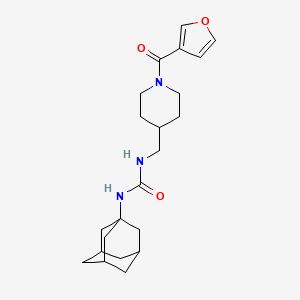

The compound under discussion is structurally related to trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates, which, when treated with hydrazines, undergo nucleophilic ring-opening reactions. This process results in the formation of dihydropyrazoles or cyclopropane-fused pyridazinones, depending on the reaction conditions. The significance of this reaction lies in its complete regio- and diastereoselectivity, offering a method for synthesizing highly functionalized compounds with potential applications in various fields of chemical research (Sathishkannan, Tamilarasan, & Srinivasan, 2017).

Inhibition of Carbonic Anhydrase Isozymes

Another area of interest involves the investigation of sulfonamides incorporating various moieties, including aroylhydrazone and piperidinyl, as inhibitors of human carbonic anhydrase isozymes. These studies are crucial for understanding the compound's potential in medical applications, particularly in targeting tumor-associated isozymes for cancer therapy. The research demonstrated that certain derivatives exhibit low nanomolar inhibitory activity, highlighting the therapeutic promise of structurally related compounds (Alafeefy et al., 2015).

Catalytic Synthesis of Piperidines

The catalytic synthesis of piperidines from propargyl amines and cyclopropanes represents a key application in organic synthesis, showcasing the compound's relevance in constructing complex nitrogen-containing cycles. This synthesis pathway involves a tandem cyclopropane ring-opening/Conia-ene cyclization, offering access to highly functionalized piperidines. Such methodologies are instrumental in the development of new pharmacologically active compounds and materials (Lebold, Leduc, & Kerr, 2009).

Molecular Docking and Screening

Molecular docking and screening studies of novel pyridine derivatives underscore the potential of compounds structurally related to 6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one in identifying ligands for target proteins. These studies provide insights into the interaction dynamics between small molecules and proteins, facilitating the discovery of new therapeutic agents (Flefel et al., 2018).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.

Zukünftige Richtungen

The future directions for this compound are not clear from the available information. However, the Suzuki–Miyaura coupling and other reactions involving organoboron reagents are areas of active research2, which could potentially involve this compound.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult a chemistry professional.

Eigenschaften

IUPAC Name |

6-cyclopropyl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-4-2-1-3-16(17)20(29)26-11-9-14(10-12-26)13-27-19(28)8-7-18(25-27)15-5-6-15/h1-4,7-8,14-15H,5-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDHCWLRTJKKAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607101.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2607105.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)

![N-cyclopropyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2607120.png)